

CC-401 Hydrochloride (FGF401/Roblitinib) Clinical Trial Status: A Technical Overview

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Compound of Interest		
Compound Name:	CC-401 hydrochloride	
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This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial status of **CC-401 hydrochloride**, also known as FGF401 and roblitinib. The information is presented in a question-and-answer format to directly address potential inquiries and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for CC-401 hydrochloride discontinued?

A1: The clinical trials for **CC-401 hydrochloride** (FGF401) were not formally discontinued in the sense of a complete halt due to overwhelming safety concerns. Instead, the available data from the Phase 1/2 study (NCT02325739) led to the conclusion that "further clinical evaluation of FGF401 using a refined biomarker strategy is warranted"[1][2][3]. This indicates that while the drug demonstrated some preliminary efficacy and a manageable safety profile, a reliable method for identifying patients who would most likely benefit from the treatment was not established during the trial. The modest clinical activity observed was attributed to the lack of a reliable biomarker, treatment inconsistencies due to adverse events, and the potential for codependence of the cancer on other signaling pathways[1].

Q2: What were the primary objectives and design of the key clinical trial for FGF401?



A2: The primary clinical trial for FGF401 was a first-in-human, Phase 1/2 study (NCT02325739) designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab. The study enrolled patients with advanced hepatocellular carcinoma (HCC) or other solid tumors expressing Fibroblast Growth Factor Receptor 4 (FGFR4) and its coreceptor β-Klotho (KLB)[1][3][4].

The study consisted of two parts:

- Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of FGF401[3].
- Phase 2 (Dose Expansion): To assess the anti-tumor activity of FGF401 at the RP2D in specific patient cohorts[3].

Q3: What were the key efficacy and safety findings from the FGF401 clinical trial?

A3: The trial showed that at biologically active doses, FGF401, both alone and in combination with spartalizumab, was considered safe in patients with FGFR4/KLB-positive tumors. Preliminary clinical efficacy was observed[1][2][3].

Data Presentation

Table 1: Summary of Key Quantitative Data from the FGF401 Phase 1/2 Trial (NCT02325739)



Parameter	Value/Description	Reference
Recommended Phase 2 Dose (RP2D)	120 mg once daily (qd)	[1][3]
Dose-Limiting Toxicities (Grade 3)	6 out of 70 patients in Phase 1 experienced Grade 3 DLTs, including increased transaminases (n=4) and increased blood bilirubin (n=2).	[1][3]
Objective Responses (Single Agent)	8 patients experienced objective responses (1 complete response, 7 partial responses).	[1][3]
Objective Responses (Combination Therapy)	2 patients receiving FGF401 plus spartalizumab reported partial responses.	[1][3]
Frequent Adverse Events (AEs)	Diarrhea (73.8%), increased AST (47.5%), and increased ALT (43.8%).	[1][3]

Experimental Protocols

Protocol: Assessment of FGFR4 Inhibition in Clinical Trials

A key aspect of the FGF401 trial was to confirm target engagement. This was achieved by monitoring pharmacodynamic biomarkers.

Methodology:

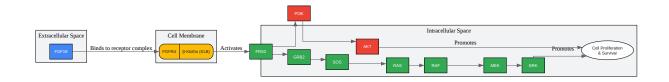
- Patient Population: Patients with advanced HCC or other solid tumors with confirmed FGFR4 and KLB expression.
- Drug Administration: FGF401 administered orally on a continuous once-daily dosing regimen[4].



- Biomarker Sampling: Blood samples were collected at baseline and at multiple time points during treatment.
- Biomarker Analysis: The levels of the following were measured to confirm effective FGFR4 inhibition:
 - C4 (7α-hydroxy-4-cholesten-3-one): A downstream marker of bile acid synthesis, which is regulated by the FGF19-FGFR4 pathway.
 - Total Bile Acids: Inhibition of FGFR4 is expected to increase bile acid synthesis.
 - Circulating FGF19: The ligand for FGFR4.
- Outcome: A significant increase in the levels of C4 and total bile acids, along with changes in circulating FGF19, confirmed the biological activity of FGF401 in inhibiting the FGFR4 pathway[1][2][3].

Mandatory Visualization

Signaling Pathway Diagram

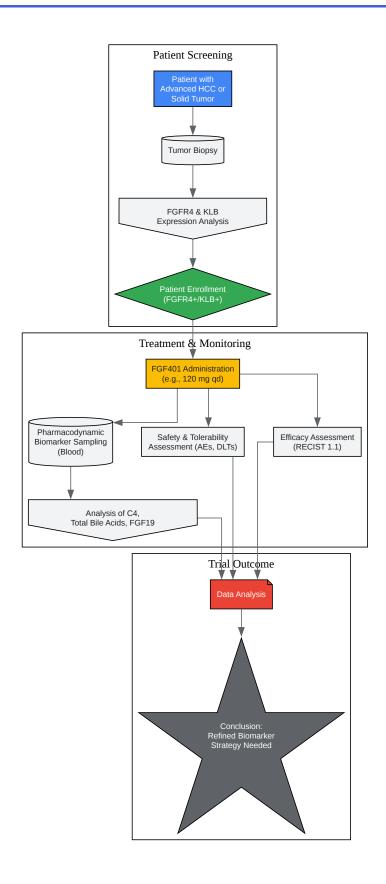


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Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.

Experimental Workflow Diagram





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References

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